molecular formula C9H16N4S B8630309 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine

4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine

Cat. No.: B8630309
M. Wt: 212.32 g/mol
InChI Key: UADFSFHCSLKHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C9H16N4S and its molecular weight is 212.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

4-methyl-N-(1,3-thiazol-2-ylmethyl)piperazin-1-amine

InChI

InChI=1S/C9H16N4S/c1-12-3-5-13(6-4-12)11-8-9-10-2-7-14-9/h2,7,11H,3-6,8H2,1H3

InChI Key

UADFSFHCSLKHSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NCC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 1,3-thiazole-2-carbaldehyde (0.388 mL, 4.42 mmol) and commercially available 4-methyl-1-piperazinamine (0.532 mL, 4.42 mmol) were dissolved in MeOH (20 mL) and cooled to 0° C. Then methyl orange indicator and enough 4M HCl in dioxane was added to keep the reaction mixture acidic and a light pinkish color. Then sodium cyanoborohydride (0.555 g, 8.84 mmol) was added and the reaction was left to stir. The reaction mixture was evaporated to provide crude 4-methyl-N-(1,3-thiazol-2-ylmethyl)-1-piperazinamine as a beige-yellow solid (2.2168 g). LCMS: (M+H)+=213.0.
Quantity
0.388 mL
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reactant
Reaction Step One
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0.532 mL
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reactant
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20 mL
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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0.555 g
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reactant
Reaction Step Three

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